(2-Bromoethyl)phosphonochloridic acid

Description

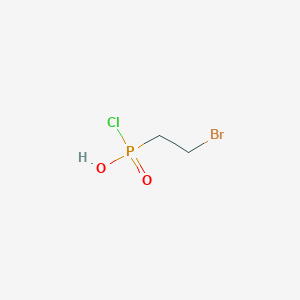

(2-Bromoethyl)phosphonochloridic acid, also known as 2-bromoethyl phosphorodichloridate (CAS RN: 4167-02-6), is an organophosphorus compound with the molecular formula C₂H₄BrCl₂O₂P and a molecular weight of 241.83 g/mol . Structurally, it consists of a bromoethyl group (-CH₂CH₂Br) bonded to a phosphoryl dichloride (-POCl₂) moiety. This compound is highly reactive due to the presence of two labile chlorine atoms on the phosphorus center and the bromoethyl group, which can act as a leaving group in nucleophilic substitution reactions. It is primarily utilized as a key intermediate in synthesizing organophosphorus agrochemicals, flame retardants, and pharmaceutical precursors .

Properties

CAS No. |

65242-85-5 |

|---|---|

Molecular Formula |

C2H5BrClO2P |

Molecular Weight |

207.39 g/mol |

IUPAC Name |

2-bromoethyl(chloro)phosphinic acid |

InChI |

InChI=1S/C2H5BrClO2P/c3-1-2-7(4,5)6/h1-2H2,(H,5,6) |

InChI Key |

CVVZLNZOKLBEGF-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)P(=O)(O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-bromoethyl)phosphonochloridic acid with structurally or functionally related organophosphorus compounds, highlighting differences in molecular composition, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Differences

Methyl methylphosphonochloridate (C₂H₆ClO₂P): Lacks the bromoethyl group, replacing it with a methyl ester (-OCH₃). It is a precursor in nerve agent synthesis due to its high reactivity with acetylcholinesterase .

(2-Chloroethyl)phosphonic acid (C₂H₆ClO₃P) :

- Contains a hydroxyl group (-PO₃H) instead of chlorides, making it less reactive toward nucleophiles. It is hydrolyzed to release ethylene, functioning as a plant growth regulator (commercial name: Ethephon) .

2-Ethylhexyl methylphosphonofluoridate (C₉H₂₀FO₂P): Substitutes chlorine with fluorine and incorporates a bulky ethylhexyl group. Fluorine’s electronegativity enhances hydrolytic stability, making it suitable for controlled-release applications in agrochemicals .

Evofosfamide (C₁₃H₁₇Br₂N₃O₄P) :

- A bis(2-bromoethyl)phosphorodiamidate derivative with a nitroimidazole moiety. This prodrug releases cytotoxic bromoethyl groups under hypoxic conditions, targeting tumor microenvironments .

Mixed halogenated phosphate ester (C₉H₁₈Br₂ClO₄P) :

- Combines bromoethyl, chloroethyl, and bromoneopentyl groups. Its high halogen content enhances flame-retardant properties by generating radical scavengers during combustion .

Reactivity and Stability

- Nucleophilic Reactivity: this compound exhibits higher reactivity than fluoridates (e.g., 2-ethylhexyl methylphosphonofluoridate) due to chlorine’s lower electronegativity compared to fluorine. However, it is less stable in aqueous environments than phosphonic acids (e.g., Ethephon) .

- Thermal Stability: The mixed halogenated phosphate ester (CAS 125997-20-8) decomposes at higher temperatures (>200°C), releasing halogen radicals for flame suppression, whereas this compound decomposes exothermically at ~150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.